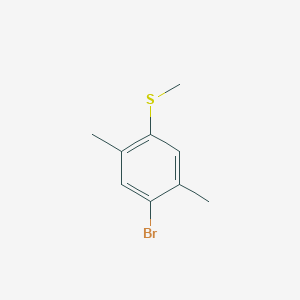
1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene is a chemical compound with the molecular formula C9H11BrS . It is also known as Benzene, 1-bromo-2,5-dimethyl-4-(methylthio)- .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene consists of a benzene ring substituted with bromo, methyl, and methylsulfanyl groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene include its molecular weight, which is 231.15 . Other properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Reactions at the Benzylic Position
1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene can undergo reactions at the benzylic position. These reactions include free radical bromination and nucleophilic substitution . The benzylic position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .
Use in Organometallic Reactions
This compound can be used in organometallic reactions. For example, it can participate in Suzuki, Stille, and cross-coupling reactions . These reactions are commonly used in organic synthesis to form carbon-carbon bonds .
Synthesis of Aromatic Nitriles
1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene can be used in the synthesis of aromatic nitriles . This involves a reaction with magnesium and DMF, followed by a reaction with iodine and aqueous ammonia .
Gold-Catalyzed Coupling Reactions
This compound can participate in gold-catalyzed coupling reactions . These reactions are useful in the synthesis of complex organic molecules .
Toxicological Studies
1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene can be used in toxicological studies . For example, it can be used to assess the effects of various compounds on tissue basophils .
Synthesis of Isocoumarins
This compound can be used in the synthesis of isocoumarins . Isocoumarins are a type of organic compound that have a variety of uses in medicinal chemistry .
Safety and Hazards
While specific safety and hazard information for 1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene was not found in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar brominated organic compounds .
Mécanisme D'action
Mode of Action
Brominated compounds are generally known to participate in free radical reactions . In such reactions, the bromine atom can be abstracted, leaving behind a radical that can further react with other molecules .
Pharmacokinetics
The compound’s molecular weight of 23115 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The compound’s potential to participate in free radical reactions suggests that it could induce changes at the molecular level, potentially affecting cellular function.
Propriétés
IUPAC Name |
1-bromo-2,5-dimethyl-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGMXOCFGLVRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

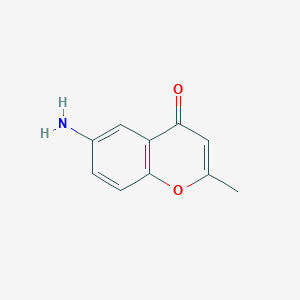

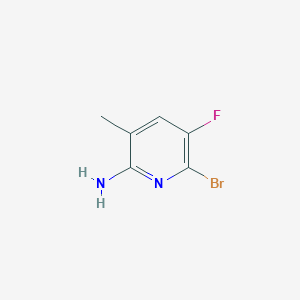
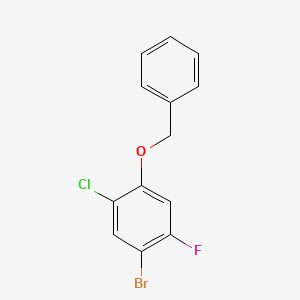
![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)
![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)

![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)

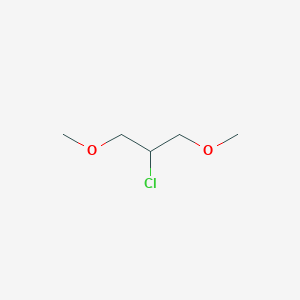
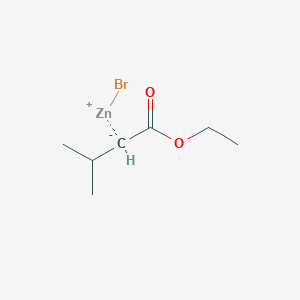
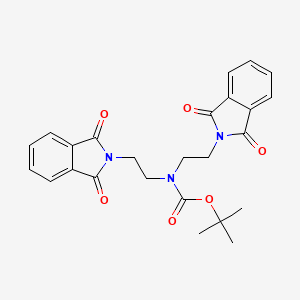
![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)